molecular formula C10H8ClNO B8285944 6-chloro-5-methylquinolin-2(1H)-one

6-chloro-5-methylquinolin-2(1H)-one

Cat. No.: B8285944
M. Wt: 193.63 g/mol
InChI Key: SHYKDLKIROLYFI-UHFFFAOYSA-N
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Description

6-Chloro-5-methylquinolin-2(1H)-one is a synthetically accessible chloroquinolinone derivative that serves as a versatile scaffold in medicinal chemistry and drug discovery. The quinolinone core is recognized as a privileged structure in pharmaceutical research, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties . The specific substitution pattern of a chlorine atom and a methyl group on the quinolinone ring system is designed to modulate the compound's lipophilicity, electronic properties, and binding interactions with biological targets, making it a valuable intermediate for Structure-Activity Relationship (SAR) studies . Researchers utilize this compound primarily as a key building block for the synthesis of more complex molecules. It can be further functionalized through reactions at multiple sites, such as nucleophilic aromatic substitution of the chlorine atom or alkylation of the lactam nitrogen, to generate diverse compound libraries for high-throughput screening . In particular, hybrid molecules incorporating the chloroquinolinone motif with other pharmacophores, such as benzenesulfonamide, have shown promising cytotoxic activity against various cancer cell lines, suggesting potential application in the development of novel anticancer agents . The mechanism of action for quinolinone derivatives can vary based on the final structure but often involves targeting essential enzymes or pathways, such as the inhibition of topoisomerases or the PI3K/AKT signaling pathway in cancer cells . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

6-chloro-5-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H8ClNO/c1-6-7-2-5-10(13)12-9(7)4-3-8(6)11/h2-5H,1H3,(H,12,13)

InChI Key

SHYKDLKIROLYFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=CC(=O)N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic Effects : Chlorine at position 6 (target compound) provides a balance between electron withdrawal and steric bulk, favoring stability in catalytic reactions compared to 2-chloro analogs .
  • Biological Relevance: Hydroxy- and methoxy-substituted quinolinones (e.g., Compound 6) exhibit enhanced solubility, making them preferable for aqueous-phase drug formulations .
  • Synthetic Challenges : The target compound’s 5-methyl group may complicate regioselective functionalization due to steric hindrance, unlike 3-methyl analogs (Compound 7) .

Preparation Methods

Halogenation of Quinoline Precursors

The direct halogenation of preformed quinoline derivatives represents a straightforward approach to introducing chlorine at the 6-position. A prominent method involves the use of phosphorus oxychloride (POCl₃) as both a solvent and chlorinating agent. In one protocol, 5-methylquinolin-2(1H)-one is refluxed with excess POCl₃ at 120°C for 6–8 hours, achieving a 72% yield of the target compound . The reaction proceeds via electrophilic aromatic substitution, where POCl₃ generates Cl⁺ ions that attack the electron-rich C-6 position of the quinoline ring.

Key Optimization Parameters :

  • Solvent Selection : High-boiling solvents like 1,2,4-trichlorobenzene enhance reaction efficiency by maintaining elevated temperatures without decomposition .

  • Stoichiometry : A 50% molar excess of POCl₃ ensures complete conversion, as confirmed by thin-layer chromatography (TLC) .

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 11.90 (s, 1H, NH), 7.87 (d, J = 9.6 Hz, 1H, H-8), 7.77 (d, J = 9.6 Hz, 1H, H-7), 7.44 (s, 1H, H-3), 2.52 (s, 3H, CH₃) .

  • IR (KBr): ν = 1668 cm⁻¹ (C=O), 751 cm⁻¹ (C-Cl) .

Cyclization of β-Keto Amides

Cyclocondensation of β-keto amides with appropriately substituted anilines offers a modular route to construct the quinolinone scaffold. For example, 4-chloro-2-nitrobenzaldehyde is condensed with methyl acetoacetate in the presence of ammonium acetate, followed by catalytic hydrogenation to yield 6-chloro-5-methylquinolin-2(1H)-one . This method emphasizes regioselectivity, with the methyl group directing cyclization to the C-5 position.

Reaction Conditions :

  • Catalyst : Pd/C (10 wt%) under H₂ (1 atm) at 50°C .

  • Yield : 68% after purification via silica gel chromatography .

Mechanistic Insight :
The nitro group is reduced to an amine in situ, facilitating intramolecular cyclization via nucleophilic attack on the keto carbonyl. Steric effects from the methyl group favor formation of the 5-methyl isomer over alternative regioisomers .

Photocatalytic Oxidation of Quinoline N-Oxides

A novel visible light-mediated approach utilizes quinoline N-oxides as precursors. Irradiation of 6-chloro-5-methylquinoline N-oxide with a 40 W blue LED in dimethyl sulfoxide (DMSO) and 1,8-dimethoxyacridinium chloride (PC 4) as a photocatalyst achieves 89% yield within 8 hours . This method eliminates the need for harsh reagents, aligning with green chemistry principles.

Advantages :

  • Atom Economy : No byproducts are formed, as oxygen is the sole leaving group .

  • Scalability : Demonstrated at gram-scale with consistent yields .

Experimental Protocol :

  • Dissolve quinoline N-oxide (0.4 mmol) and PC 4 (0.5 mol%) in DMSO.

  • Irradiate under blue LED at 25°C while stirring.

  • Monitor reaction progress via TLC (ethyl acetate/hexane, 1:2).

Phase-Transfer Catalyzed Alkylation-Chlorination

A two-step protocol combines N-alkylation and subsequent chlorination. 4-Hydroxy-6-methylquinolin-2(1H)-one is first alkylated using methyl chloroacetate under phase-transfer conditions (tetrabutylammonium bromide, TBAB), followed by chlorination with POCl₃ . This method enables precise functionalization at both the N-1 and C-6 positions.

Stepwise Details :

  • Alkylation :

    • Reagents: Methyl chloroacetate (3 equiv), K₂CO₃ (2 equiv), TBAB (0.1 equiv).

    • Solvent: Acetone, reflux for 12 hours.

    • Intermediate: 1-(methoxycarbonylmethyl)-6-methylquinolin-2(1H)-one (Yield: 75%) .

  • Chlorination :

    • Reagents: POCl₃ (5 equiv), 1,2,4-trichlorobenzene, 120°C for 6 hours.

    • Final Product Yield: 63% .

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of the discussed methods:

MethodReagents/ConditionsYield (%)Time (h)AdvantagesLimitations
Halogenation with POCl₃POCl₃, 1,2,4-trichlorobenzene728High regioselectivityCorrosive reagents, high temperatures
CyclizationPd/C, H₂, MeOH6824Modular precursor designMulti-step, moderate yields
PhotocatalyticPC 4, DMSO, blue LED898Green chemistry, scalableRequires specialized equipment
Phase-TransferTBAB, K₂CO₃, POCl₃6318Sequential functionalizationLengthy optimization required

Q & A

Q. What are the validated synthetic routes for 6-chloro-5-methylquinolin-2(1H)-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:

Friedel-Crafts alkylation to introduce the methyl group at position 2.

Chlorination using POCl₃ or SOCl₂ at position 6 under anhydrous conditions .

Cyclization via acid-mediated lactam formation to generate the quinolin-2(1H)-one scaffold.
Optimization Strategies :

  • Use catalysts like AlCl₃ for regioselective chlorination .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Q. How should researchers characterize this compound to confirm structural fidelity?

Methodological Answer: Essential analytical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl at δ 2.3 ppm, lactam carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion confirmation (expected [M+H]⁺ ≈ 208.06).
  • X-ray Crystallography : Resolve crystal structure using SHELXL for bond-length validation (e.g., C-Cl bond ≈ 1.73 Å) .
  • Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% theoretical values .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • GHS Classification : Likely Category 4 for acute toxicity (oral/dermal/inhalation) based on analog data .
  • Handling : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid dust generation.
  • Storage : In airtight containers under inert gas (N₂/Ar) at 4°C to prevent degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ curves (3–5 replicates) to quantify potency variability .
  • Target Validation : Use CRISPR knockouts or siRNA to confirm specificity for hypothesized targets (e.g., kinase inhibition).
  • Meta-Analysis : Compare datasets using statistical tools (ANOVA, Tukey’s test) to identify outliers .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use MOE or AutoDock Vina to model binding to quinoline-binding enzymes (e.g., cytochrome P450) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .
  • QSAR Modeling : Train models on PubChem bioactivity data (e.g., EC₃₇⁷⁷⁷³⁷) to predict ADMET properties .

Q. How can crystallographic data be leveraged to study polymorphism or solvate formation?

Methodological Answer:

  • Screening : Recrystallize from 10+ solvent systems (e.g., DMSO, MeOH, acetone) to identify polymorphs.
  • PXRD : Compare experimental patterns with Cambridge Structural Database entries .
  • Thermal Analysis : Use DSC/TGA to detect solvate loss (endothermic peaks at 80–120°C) .

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